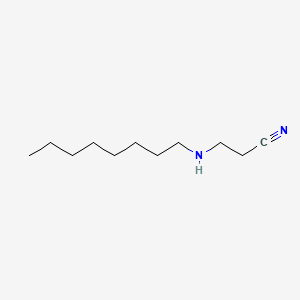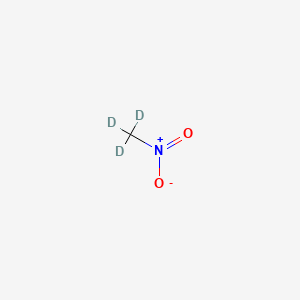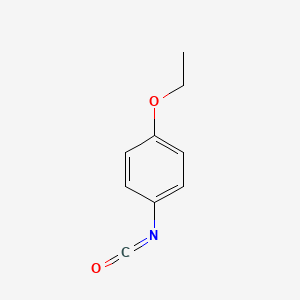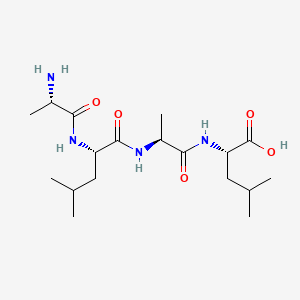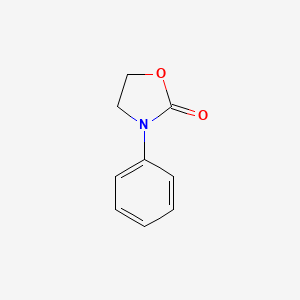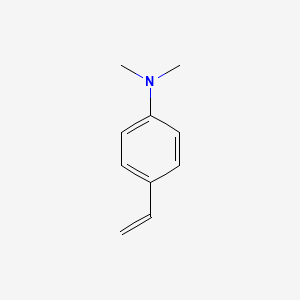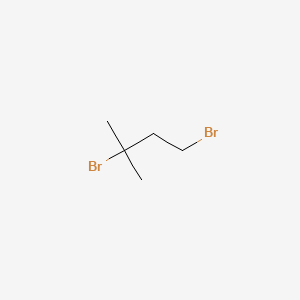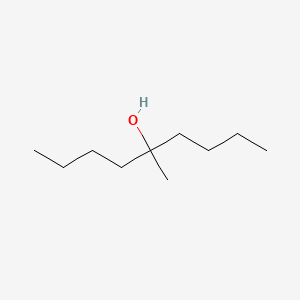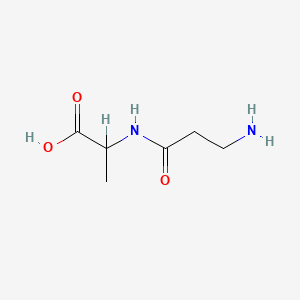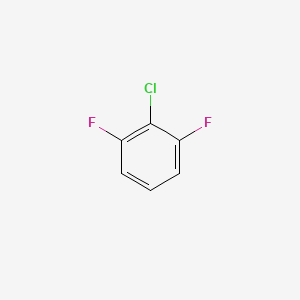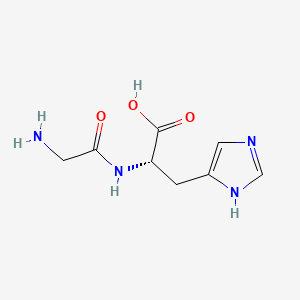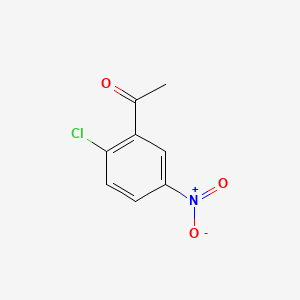
2'-Chloro-5'-nitroacetophenone
Overview
Description
2’-Chloro-5’-nitroacetophenone: is an organic compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 g/mol . It is a derivative of acetophenone, characterized by the presence of a chlorine atom at the 2’ position and a nitro group at the 5’ position on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Chloro-5’-nitroacetophenone can be synthesized through a multi-step process involving the nitration and chlorination of acetophenone. The typical synthetic route includes:
Nitration: Acetophenone is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial production of 2’-Chloro-5’-nitroacetophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2’-Chloro-5’-nitroacetophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., ethanol, methanol).
Major Products:
Reduction: 2’-Chloro-5’-aminoacetophenone.
Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Chloro-5’-nitroacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Chloro-5’-nitroacetophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Pathways Involved: The compound can induce oxidative stress and disrupt cellular processes, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
- 2’-Chloro-4’-nitroacetophenone
- 3’-Chloro-5’-nitroacetophenone
- 2’-Bromo-5’-nitroacetophenone
Comparison: 2’-Chloro-5’-nitroacetophenone is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXVQYABDFYOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177658 | |
| Record name | 1-(2-Chloro-5-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23082-50-0 | |
| Record name | 2′-Chloro-5′-nitroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23082-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-5-nitrophenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023082500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chloro-5-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloro-5-nitrophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(2-chloro-5-nitrophenyl)ethanone in organic synthesis?
A1: 1-(2-chloro-5-nitrophenyl)ethanone serves as a versatile building block for synthesizing diverse heterocyclic compounds. For instance, it acts as a key starting material in the Willgerodt-Kindler reaction, enabling the efficient one-pot synthesis of substituted 2-aminobenzo[b]thiophenes []. This reaction involves reacting 1-(2-chloro-5-nitrophenyl)ethanone with various primary and secondary amines in the presence of sulfur, leading to the formation of the desired benzothiophene derivatives.
Q2: How is 1-(2-chloro-5-nitrophenyl)ethanone utilized in the synthesis of chalcones?
A2: 1-(2-chloro-5-nitrophenyl)ethanone serves as a crucial precursor for synthesizing a series of 1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenone compounds, commonly known as chalcones []. These compounds are prepared via crossed-Aldol condensation reactions, where 1-(2-chloro-5-nitrophenyl)ethanone reacts with various substituted benzaldehydes under basic conditions. This reaction results in the formation of a carbon-carbon double bond, yielding the desired chalcone derivatives.
Q3: What are the potential applications of the compounds derived from 1-(2-chloro-5-nitrophenyl)ethanone?
A3: The synthesized chalcone derivatives from 1-(2-chloro-5-nitrophenyl)ethanone exhibit promising antimicrobial activities []. Researchers evaluated these compounds against various bacterial and fungal strains using the Kirby-Baur disc diffusion method. The results indicated that the presence of specific substituents on the phenyl rings of the chalcones significantly influences their antimicrobial efficacy. This suggests that further exploration of these compounds and their derivatives could lead to the development of novel antimicrobial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


